![molecular formula C12H21NO4 B594139 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]octanamide](/img/structure/B594139.png)

3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]octanamide

Übersicht

Beschreibung

N-3-hydroxyoctanoyl-L-Homoserine lactone is a small diffusible signaling molecule secreted by various bacteria. It plays a crucial role in quorum sensing, a regulatory system used by bacteria to control gene expression in response to increasing cell density. This compound can have activating or suppressing effects on gene expression and biofilm formation .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: N-3-Hydroxyoctanoyl-L-Homoserinlacton wird typischerweise durch Lactonolyse aus 3-Oxooctanoyl-Homoserinlacton synthetisiert. Die Reaktion beinhaltet die Hydrolyse des Lactonrings, gefolgt von der Bildung der Hydroxylgruppe .

Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für N-3-Hydroxyoctanoyl-L-Homoserinlacton sind in der öffentlichen Domäne nicht gut dokumentiert. Die Synthese beinhaltet im Allgemeinen Standardverfahren der organischen Synthese, einschließlich der Verwendung geeigneter Lösungsmittel und Katalysatoren, um die Reaktion zu erleichtern.

Analyse Chemischer Reaktionen

Arten von Reaktionen: N-3-Hydroxyoctanoyl-L-Homoserinlacton unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann oxidiert werden, um ein Keton zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um den entsprechenden Alkohol zu bilden.

Substitution: Der Lactonring kann nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Nucleophile wie Amine und Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte:

Oxidation: Bildung von 3-Oxooctanoyl-Homoserinlacton.

Reduktion: Bildung von Octanoyl-Homoserinlacton.

Substitution: Bildung verschiedener substituierter Lactone, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

N-3-Hydroxyoctanoyl-L-Homoserinlacton hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung der Lactonchemie und -reaktionen verwendet.

Biologie: Spielt eine bedeutende Rolle bei der Untersuchung der bakteriellen Kommunikation und der Quorum-Sensing-Mechanismen.

Medizin: Untersucht auf seine mögliche Rolle bei der Störung von bakteriellen Biofilmen, die für die Behandlung bakterieller Infektionen relevant sind.

5. Wirkmechanismus

N-3-Hydroxyoctanoyl-L-Homoserinlacton übt seine Wirkungen durch Quorum Sensing aus. Es bindet an spezifische Rezeptorproteine in Bakterien, was zu Veränderungen der Genexpression führt. Dieser Prozess kann die Produktion verschiedener Enzyme und anderer Proteine aktivieren oder unterdrücken und so das bakterielle Verhalten wie Biofilmbildung und Virulenz beeinflussen .

Ähnliche Verbindungen:

- N-3-Oxooctanoyl-Homoserinlacton

- N-3-Oxodecanoyl-Homoserinlacton

- N-3-Hydroxydecanoyl-Homoserinlacton

Vergleich: N-3-Hydroxyoctanoyl-L-Homoserinlacton ist aufgrund seiner spezifischen Hydroxylgruppe einzigartig, die seine Reaktivität und Wechselwirkung mit bakteriellen Rezeptoren beeinflusst. Im Vergleich zu N-3-Oxooctanoyl-Homoserinlacton hat es eine Hydroxylgruppe anstelle eines Ketons, was seine chemischen Eigenschaften und seine biologische Aktivität beeinflusst .

Wirkmechanismus

N-3-hydroxyoctanoyl-L-Homoserine lactone exerts its effects through quorum sensing. It binds to specific receptor proteins in bacteria, leading to changes in gene expression. This process can activate or suppress the production of various enzymes and other proteins, influencing bacterial behavior such as biofilm formation and virulence .

Vergleich Mit ähnlichen Verbindungen

- N-3-oxooctanoyl-homoserine lactone

- N-3-oxodecanoyl-homoserine lactone

- N-3-hydroxydecanoyl-homoserine lactone

Comparison: N-3-hydroxyoctanoyl-L-Homoserine lactone is unique due to its specific hydroxyl group, which influences its reactivity and interaction with bacterial receptors. Compared to N-3-oxooctanoyl-homoserine lactone, it has a hydroxyl group instead of a ketone, affecting its chemical properties and biological activity .

Eigenschaften

IUPAC Name |

3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]octanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-2-3-4-5-9(14)8-11(15)13-10-6-7-17-12(10)16/h9-10,14H,2-8H2,1H3,(H,13,15)/t9?,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZVBYOXRSFQBH-AXDSSHIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC(=O)NC1CCOC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(CC(=O)N[C@H]1CCOC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B594068.png)

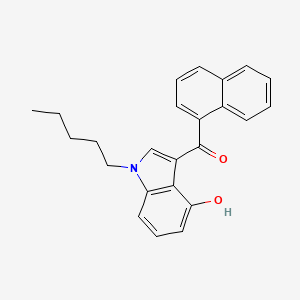

![4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid](/img/structure/B594069.png)

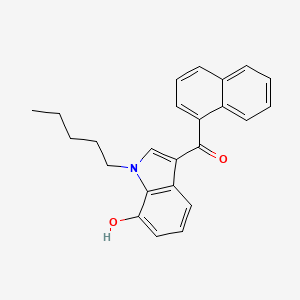

![3,3,4,4-tetradeuterio-5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B594070.png)

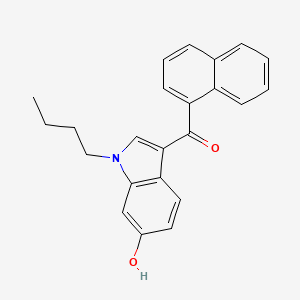

![[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594071.png)

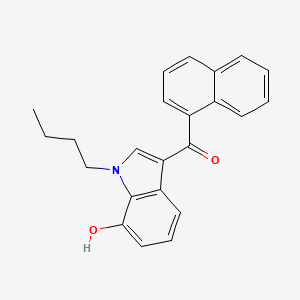

![[1-(2,2-dimethylpropyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594076.png)

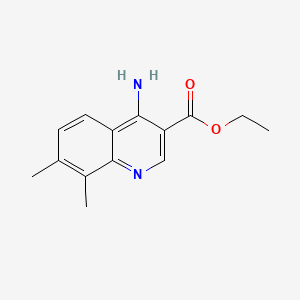

![Methyl 1-(4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-3-carboxylate](/img/structure/B594078.png)